molecular formula C24H40O8Sn B12717886 2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo- CAS No. 73003-70-0

2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-

Cat. No.: B12717886
CAS No.: 73003-70-0
M. Wt: 575.3 g/mol
InChI Key: WNEDOMBPJDUQPS-VNKKNNBQSA-L
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Description

2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of dioctylstannylene groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) typically involves the reaction of dioctylstannylene with 2-butenoic acid derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield stannic acid derivatives, while reduction can produce simpler organotin compounds. Substitution reactions can result in a wide range of functionalized stannylene compounds .

Scientific Research Applications

2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) involves its interaction with various molecular targets. The dioctylstannylene groups can interact with nucleophiles, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxo-)
  • 2-Butenoic acid, 4,4’-((diisooctylstannylene)bis(oxy))bis(4-oxo-)
  • 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-)

Uniqueness

2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) is unique due to its dioctylstannylene groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .

Properties

CAS No.

73003-70-0

Molecular Formula

C24H40O8Sn

Molecular Weight

575.3 g/mol

IUPAC Name

(E)-4-[[(E)-3-carboxyprop-2-enoyl]oxy-dioctylstannyl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/2C8H17.2C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;2*5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;2*1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2/b;;2*2-1+;

InChI Key

WNEDOMBPJDUQPS-VNKKNNBQSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C/C(=O)O)(OC(=O)/C=C/C(=O)O)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Origin of Product

United States

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